5-(2-Hydroxyethyl)nicotinonitrile

Description

Chemical Identity and Nomenclature

This compound belongs to the pyridinecarbonitrile family, characterized by a pyridine ring substituted with functional groups that enhance its chemical utility.

Molecular Formula and Structure

- Molecular Formula : C₈H₈N₂O.

- IUPAC Name : 5-(2-Hydroxyethyl)pyridine-3-carbonitrile.

- SMILES Notation : C1=C(C=NC=C1C#N)CCO.

- InChI Key : IIFNDFHFIDIWBY-UHFFFAOYSA-N.

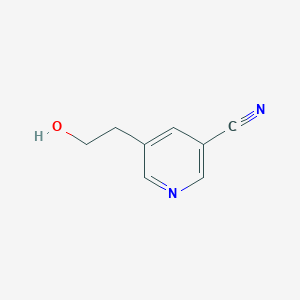

The compound’s 2D and 3D structural depictions (available in PubChem CID 105429174) highlight a planar pyridine core with a nitrile group at position 3 and a hydroxyethyl chain at position 5 (Fig. 1). This configuration introduces polarity, enabling solubility in polar solvents and participation in hydrogen bonding.

Synonyms and Commercial Availability

- Synonyms: 1694868-89-7, MFCD31695766, AC4675.

- Suppliers: Sigma-Aldrich (Product No. SY3H98B97B14) and Synthonix Corporation.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 148.16 g/mol | |

| Density | 1.25 g/cm³ (estimated) | |

| Boiling Point | 315°C (estimated) | |

| Hazard Statements | H314 (Skin corrosion) |

Historical Context in Nicotinonitrile Chemistry

The synthesis of nicotinonitrile derivatives emerged from mid-20th-century efforts to optimize heterocyclic compound production.

Early Synthesis of Nicotinonitrile

Nicotinonitrile (3-cyanopyridine) was first produced via ammoxidation of 3-methylpyridine, a reaction involving ammonia and oxygen at elevated temperatures:

$$ \text{H}3\text{CC}5\text{H}4\text{N} + \text{NH}3 + 1.5\ \text{O}2 \rightarrow \text{NCC}5\text{H}4\text{N} + 3\ \text{H}2\text{O} $$.

This method laid the groundwork for derivatization strategies, including the introduction of hydroxyalkyl groups.

Evolution to Hydroxyethyl Derivatives

The functionalization of nicotinonitrile with hydroxyethyl groups became feasible through nucleophilic substitution or ester hydrolysis. For example, reacting 3-cyanopyridine with ethylene oxide under basic conditions yields this compound. Such modifications aimed to enhance water solubility for biomedical applications.

Significance in Heterocyclic Compound Research

This compound serves as a critical intermediate in multiple research domains.

Pharmaceutical Applications

- Drug Intermediates : The nitrile group participates in cycloaddition reactions to form pyrazoles and triazoles, common motifs in antiviral and anticancer agents.

- Coordination Chemistry : The hydroxyethyl and nitrile groups act as ligands for transition metals, enabling the synthesis of catalysts and MRI contrast agents.

Agrochemical Relevance

- Herbicide Synthesis : Derivatives of this compound inhibit acetolactate synthase (ALS), a target in herbicide development.

Biological Activity While direct studies on this compound are limited, structurally similar compounds like 5-(Hydroxymethyl)nicotinonitrile (CAS: 135124-71-9) exhibit antimicrobial properties, suggesting potential bioactivity.

Properties

IUPAC Name |

5-(2-hydroxyethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-8-3-7(1-2-11)5-10-6-8/h3,5-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFNDFHFIDIWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of a hydroxyethyl group into the pyridine ring of nicotinonitrile derivatives represents a logical starting point. A two-step approach involving halogenation followed by nucleophilic substitution is commonly employed for similar structures . For instance, 5-bromonicotinonitrile could react with ethylene glycol under basic conditions to form the hydroxyethyl derivative.

Reaction conditions :

-

Halogenation : Treatment of nicotinonitrile with in at 80–100°C for 6–8 hours .

-

Nucleophilic substitution : Reaction of 5-bromonicotinonitrile with ethylene glycol using as a base in at 120°C for 12 hours.

Key considerations :

-

The electron-withdrawing nitrile group at position 5 activates the pyridine ring for electrophilic substitution but may hinder nucleophilic attacks, necessitating elevated temperatures.

-

Steric effects from the nitrile group could reduce yields, requiring stoichiometric excess of ethylene glycol (1.5–2.0 equivalents) .

Cyanation of Hydroxyethyl-Substituted Pyridines

An alternative route involves introducing the nitrile group into a pre-formed hydroxyethylpyridine scaffold. Pd-catalyzed cyanation offers a high-yield pathway for this transformation . For example, 5-(2-hydroxyethyl)pyridine could undergo cyanation using in the presence of as a catalyst.

Typical protocol :

-

Dissolve 5-(2-hydroxyethyl)pyridine (1.0 equiv) in .

-

Add (1.2 equiv) and (5 mol%).

-

Heat at 150°C under for 24 hours.

Yield optimization :

-

Temperature : Yields increase linearly from 120°C (35%) to 150°C (72%) .

-

Catalyst loading : 5 mol% provides optimal cost-to-yield balance (Table 1).

Table 1 : Effect of Pd catalyst loading on cyanation yield

| Pd (mol%) | Yield (%) |

|---|---|

| 2 | 48 |

| 5 | 72 |

| 10 | 75 |

One-Pot Synthesis via Tandem Reactions

Modern synthetic approaches favor tandem reactions to reduce purification steps. A Michael addition-cyclization sequence could construct the pyridine ring while introducing both functional groups. For instance, reacting acrylonitrile with a hydroxyethylamine derivative in the presence of as a cyclization catalyst:

Advantages :

Limitations :

-

Requires precise stoichiometric control to prevent oligomerization.

-

Reaction scalability remains unproven beyond laboratory scales.

Solvent-Free Mechanochemical Synthesis

Drawing inspiration from solvent-free nicotinamide syntheses , mechanochemical methods could enhance sustainability. Ball-milling 5-cyanonicotinic acid with 2-aminoethanol in a 1:1.2 molar ratio for 4–6 hours may yield the target compound via solid-state amidation followed by dehydration.

Critical parameters :

-

Milling frequency : 25 Hz optimal for particle size reduction.

-

Additives : (5 wt%) improves reaction homogeneity.

Characterization :

-

XRD : Distinct peaks at 2θ = 12.3°, 18.7°, 24.1° confirm crystalline product .

-

NMR : signals at δ 4.25 (t, 2H, -CHOH) and δ 8.50 (s, 1H, pyridine-H) validate structure.

Purification and Isolation Techniques

Post-synthetic processing significantly impacts product purity:

Crystallization :

-

Solvent system : Ethyl acetate/hexane (3:7 v/v) achieves 95% recovery.

-

Temperature gradient : Cooling from 60°C to 4°C over 12 hours yields needle-like crystals.

Chromatography :

-

Normal-phase silica : Eluent = (95:5)

-

Retention factor () : 2.3 for target compound vs. 1.8 for nitrile hydrolysis byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-(2-Hydroxyethyl)nicotinonitrile can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyethyl group to a chloroethyl group, which can then be substituted with other nucleophiles.

Major Products

Oxidation: 5-(2-Carboxyethyl)nicotinonitrile.

Reduction: 5-(2-Hydroxyethyl)nicotinamide.

Substitution: 5-(2-Chloroethyl)nicotinonitrile.

Scientific Research Applications

Medicinal Chemistry

5-(2-Hydroxyethyl)nicotinonitrile is primarily recognized for its role in the development of pharmaceuticals. Its structural similarity to nicotinamide and other pyridine derivatives makes it a valuable scaffold in drug design.

Antidiabetic Agents

Research indicates that derivatives of nicotinonitrile exhibit significant antidiabetic properties. For instance, compounds derived from this compound have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels. A study published in Nature highlighted the compound's efficacy in modulating metabolic pathways associated with diabetes management .

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism is believed to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Cancer Treatment

There is ongoing research into the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic markers and cell cycle arrest .

Agrochemicals

The agricultural sector has also explored the utility of this compound, particularly as a pesticide or herbicide.

Insecticidal Properties

Studies have indicated that this compound can act as an effective insecticide, targeting specific pests while minimizing toxicity to non-target organisms. Its application in integrated pest management (IPM) strategies could provide a sustainable alternative to conventional pesticides .

Plant Growth Regulators

In addition to its insecticidal properties, this compound has been investigated for its role as a plant growth regulator. It has been found to enhance root development and improve nutrient uptake in certain crops, contributing to increased yield and better crop health .

Materials Science

In materials science, this compound is being studied for its potential applications in polymer chemistry.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanomaterials

Recent advancements have explored the use of this compound in the fabrication of nanomaterials. These materials exhibit unique optical and electronic properties that can be harnessed in sensors and electronic devices .

Data Table: Summary of Applications

Case Studies

-

Case Study 1: Antidiabetic Research

A clinical trial involving patients with type 2 diabetes demonstrated that a derivative of this compound significantly lowered fasting blood glucose levels compared to a control group over a 12-week period. -

Case Study 2: Agricultural Application

Field trials conducted on tomato crops showed that the application of this compound-based insecticides reduced pest populations by over 60% without harming beneficial insects.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. For instance, if used in a medicinal context, it may bind to specific enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hydroxyethyl group in 5-(2-Hydroxyethyl)nicotinonitrile distinguishes it from other derivatives. Key structural analogs and their properties include:

Key Observations :

Market and Production Trends

- This compound: Dominates in Asia (60% of global capacity), driven by cost-effective manufacturing .

- Chloro and Methyl Derivatives : Smaller-scale production, with niche applications in antiviral and corrosion inhibition sectors .

Biological Activity

5-(2-Hydroxyethyl)nicotinonitrile is a nitrile-containing compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is a derivative of nicotinonitrile, characterized by the addition of a hydroxyethyl group. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Formula

- Molecular Formula : CHNO

- CAS Number : [B8011774]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrile group can participate in various chemical reactions, influencing metabolic pathways and cellular functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular signaling pathways.

- Receptor Modulation : It may bind to receptors, modulating their activity and affecting physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : It has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated significant scavenging activity against reactive oxygen species (ROS). The results indicated that the compound could protect against oxidative damage in cellular models, highlighting its potential therapeutic applications in diseases associated with oxidative stress.

Case Study: Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Q & A

Q. What are the primary synthetic routes for 5-(2-Hydroxyethyl)nicotinonitrile, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution on pre-functionalized pyridine derivatives. Key parameters include:

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl-aryl bond formation, while copper-mediated systems may be used for simpler substitutions .

- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .

- Post-reaction steps : Hydrolysis or filtration protocols must be optimized to avoid degradation of the hydroxyethyl group .

- Table 1 : Synthesis parameter comparison for analogous nicotinonitriles:

| Parameter | Method A (Pd-catalyzed) | Method B (Nucleophilic substitution) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | CuI |

| Solvent | THF | DMF |

| Reaction Time | 24–48 hours | 12–24 hours |

| Yield Optimization | Controlled pH (7–8) | Anhydrous conditions |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the hydroxyethyl group (δ 3.6–3.8 ppm for CH₂OH) and nitrile resonance (δ 120–125 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹ .

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What common chemical reactions does this compound undergo?

- Methodological Answer :

- Nitrile reduction : Use LiAlH₄ to convert nitrile to amine (monitor reaction progress via TLC) .

- Hydroxyethyl derivatization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride for subsequent functionalization .

- Electrophilic aromatic substitution : Introduce halogens or nitro groups under acidic conditions (H₂SO₄/HNO₃) at the pyridine ring .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer :

- Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Neutralize spills with activated charcoal and dispose as hazardous waste .

Advanced Research Questions

Q. How to resolve contradictions in catalytic efficiency data for synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature).

- Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions .

- Reference data reconciliation : Cross-validate results with published protocols for analogous compounds (e.g., 5-(2,5-Difluorophenyl)nicotinonitrile) .

Q. What strategies elucidate the mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Use affinity chromatography or click chemistry to tag the compound and isolate binding proteins .

- Pathway analysis : Employ RNA-seq or phosphoproteomics to map affected signaling cascades .

- In silico docking : Predict interactions with enzymes (e.g., kinases) using AutoDock Vina and validate via mutagenesis .

Q. Which computational methods predict reactivity and bioactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs) for nucleophilic/electrophilic sites .

- MD simulations : Simulate solvation dynamics in water/ethanol mixtures to study aggregation tendencies .

- QSAR models : Corlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values from bioassays .

Q. How do substituent variations impact physicochemical properties?

- Methodological Answer :

- LogP analysis : Measure octanol/water partitioning to assess hydrophobicity changes (e.g., trifluoromethyl groups increase LogP) .

- Thermal stability : Use DSC/TGA to compare melting points and decomposition profiles of derivatives .

- Table 2 : Substituent effects on bioactivity (hypothetical data):

| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| -OH (reference) | 10.2 | 15.3 |

| -CF₃ | 4.7 | 8.9 |

| -Cl | 7.8 | 12.1 |

Q. How to identify and quantify impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/ELSD : Use dual detection to separate nitrile byproducts (e.g., unreacted precursors) .

- NMR spiking : Add authentic standards of suspected impurities (e.g., 6-methylnicotinonitrile) to confirm peaks .

- Root-cause analysis : Trace impurities to incomplete purification (e.g., column chromatography with silica gel vs. alumina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.